

# An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-Methoxypropionate

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## Compound of Interest

Compound Name: Methyl 3-methoxypropionate

Cat. No.: B1294447

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## Introduction

**Methyl 3-methoxypropionate** (CAS No. 3852-09-3) is an ester with a variety of applications, including its use as a solvent and in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in various scientific and industrial fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the available physical and estimated thermodynamic properties of **methyl 3-methoxypropionate**. Due to a lack of extensive experimental data for its core thermodynamic properties in publicly available literature, this guide also presents estimated values derived from established computational methods and details the general experimental protocols for their determination.

## Core Physical and Thermodynamic Properties

The quantitative data for **methyl 3-methoxypropionate** is summarized in the tables below. Table 1 compiles the available experimental physical properties, while Table 2 presents estimated core thermodynamic properties calculated using the Joback group contribution method.

## Data Presentation

Table 1: Experimental Physical Properties of **Methyl 3-methoxypropionate**

Property	Value	Conditions
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub>	
Molecular Weight	118.13 g/mol	
Boiling Point	142-143 °C	at 760 mmHg
Density	1.009 g/mL	at 25 °C
Refractive Index	1.402	at 20 °C
Vapor Pressure	5.3 mmHg	at 25 °C (estimated)[1]
Flash Point	47 °C	closed cup
Water Solubility	7.50E+05 mg/L	at 25 °C[1]

Table 2: Estimated Thermodynamic Properties of **Methyl 3-methoxypropionate** (Joback Method)

Property	Estimated Value	Units
Heat Capacity (liquid, C <sub>p</sub> )	195.34 (at 298.15 K)	J/(mol·K)
Standard Enthalpy of Formation (gas, ΔfH°)	-545.21	kJ/mol
Standard Gibbs Free Energy of Formation (gas, ΔfG°)	-387.65	kJ/mol
Enthalpy of Vaporization (ΔH <sub>vap</sub> )	41.38	kJ/mol
Enthalpy of Fusion (ΔH <sub>fus</sub> )	16.29	kJ/mol

Disclaimer: The values in Table 2 are theoretical estimations generated using the Joback group contribution method and should be used with caution.[2][3] Experimental verification is recommended for critical applications.

## Experimental Protocols

While specific experimental protocols for determining the thermodynamic properties of **methyl 3-methoxypropionate** are not readily available in the literature, this section outlines the general methodologies for key experiments that would be employed.

### Determination of Heat Capacity ( $C_p$ ) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids.<sup>[4][5]</sup>

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of high-purity **methyl 3-methoxypropionate** (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.<sup>[4]</sup>
- **Instrument Setup:** The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas like nitrogen to prevent oxidation.<sup>[4]</sup>
- **Thermal Program:** The sample is subjected to a heat/cool/heat cycle to erase its thermal history. Following this, the heat flow to the sample is measured as the temperature is increased at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.<sup>[4]</sup>
- **Data Analysis:** The heat capacity is calculated from the difference in heat flow between the sample and the reference, in comparison to the heat flow of a known standard (e.g., sapphire) under the same conditions. The instrument's software typically performs these calculations to provide a plot of  $C_p$  versus temperature.

### Determination of Enthalpy of Formation ( $\Delta_f H^\circ$ ) by Bomb Calorimetry

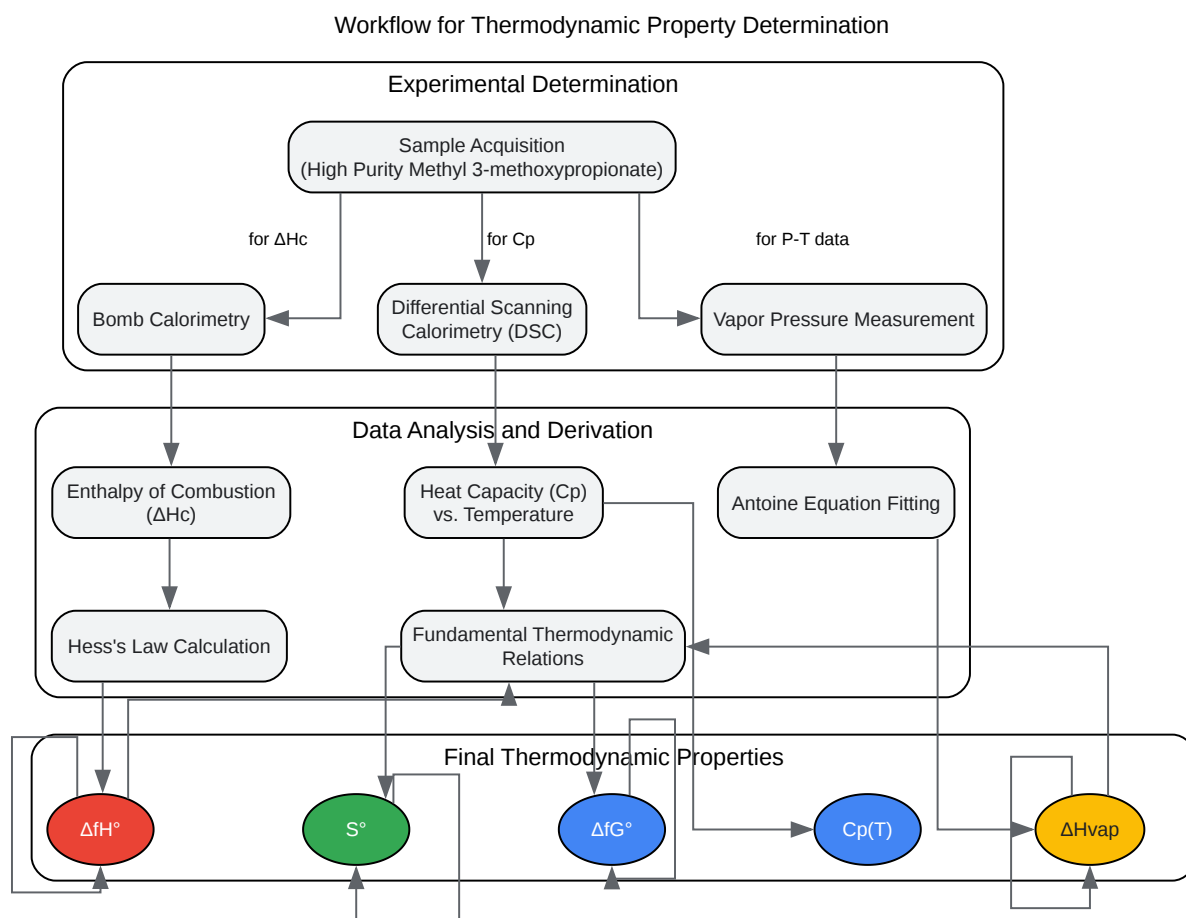
Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.<sup>[6][7]</sup>

#### Methodology:

- **Sample Preparation:** A precisely weighed liquid sample of **methyl 3-methoxypropionate** is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.<sup>[8]</sup>
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.<sup>[7]</sup>
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound causes a rapid increase in the temperature of the bomb and the surrounding water.
- **Temperature Measurement:** The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid).<sup>[7]</sup> The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

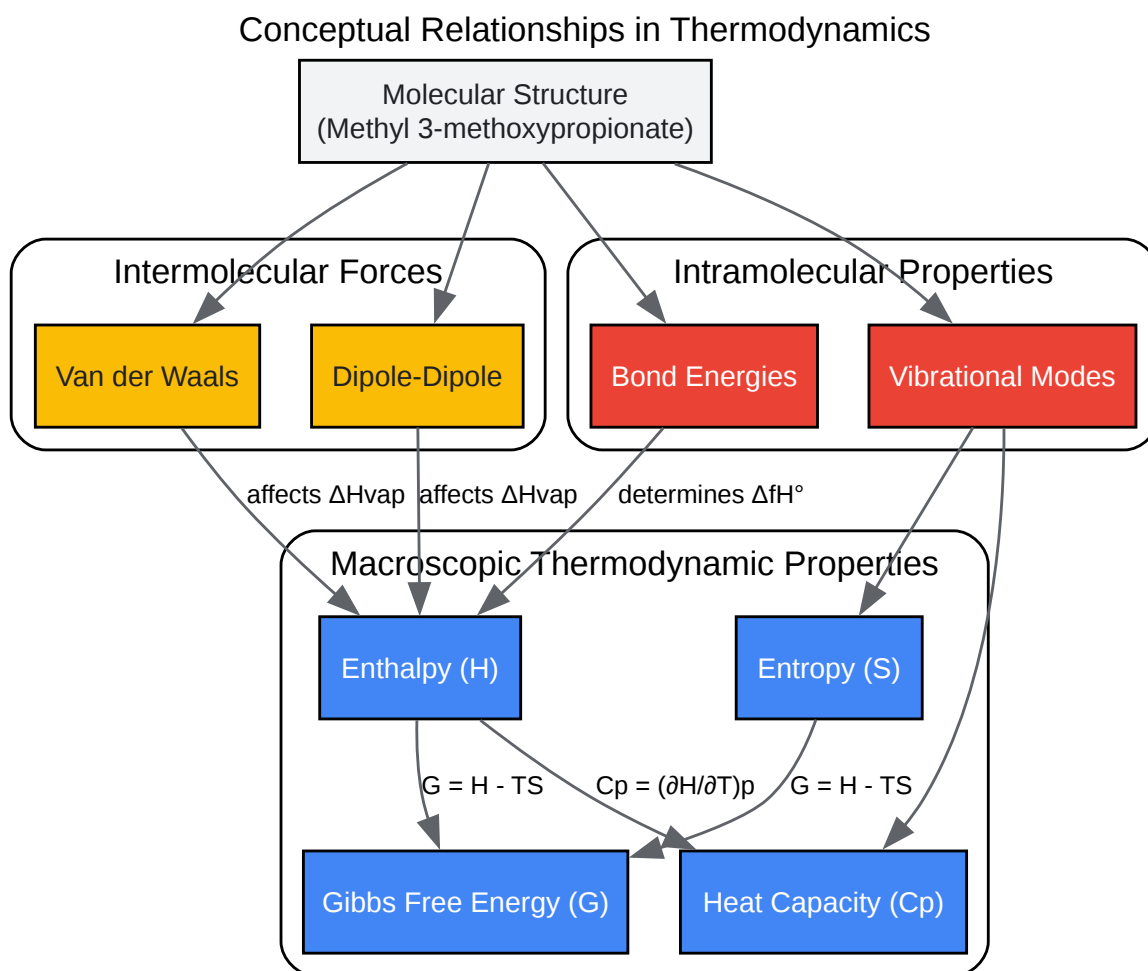
## Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of thermodynamic properties and a conceptual representation of the factors influencing these properties.



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Caption: General workflow for the experimental determination and calculation of key thermodynamic properties of a liquid organic compound.



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Caption: Logical relationships between molecular structure and macroscopic thermodynamic properties.

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